molecular formula C10H18FNO3 B1382096 tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate CAS No. 1344700-63-5

tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

Cat. No.: B1382096
CAS No.: 1344700-63-5
M. Wt: 219.25 g/mol
InChI Key: KYMMRKNPFDAJJP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO3 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can undergo cycloaddition reactions to form spirocycles, which are valuable intermediates in organic synthesis .

Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoroethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The azetidine ring can also participate in hydrogen bonding and other interactions, contributing to its activity.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate is unique due to the presence of the fluoroethoxy group. This group can significantly influence the compound’s reactivity and biological activity. The fluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-6-8(7-12)14-5-4-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMMRKNPFDAJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

60% Sodium hydride (0.18 g) was added to a DMF (5.0 mL) solution of 3-hydroxyazetidine-1-carboxylic acid t-butyl ester (0.52 g) under ice cooling, and the mixture was stirred for 30 minutes at room temperature. 1-Bromo-2-fluoroethane (0.45 mL) was added under ice cooling, and the mixture was stirred for 2 hours at room temperature, then for 1.5 hours at 50° C., and further for 1.5 hours at 70° C. The reaction mixture was cooled to room temperature, and ethyl acetate and a saturated aqueous solution of ammonium chloride were added, whereafter the organic layer was isolated. The extract was washed with water and brine in this order, and dried over anhydrous sodium sulfate. Then, the desiccant was filtered out, and the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=80/20→70/30) to obtain 3-(2-fluoroethoxy)azetidine-1-carboxylic acid t-butyl ester (colorless oil) (0.30 g, 46%).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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